molecular formula C21H21NO B6357610 1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol CAS No. 87498-51-9

1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol

Cat. No. B6357610
CAS RN: 87498-51-9
M. Wt: 303.4 g/mol
InChI Key: NEOBOZTUWRXBGD-UHFFFAOYSA-N
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Description

1-(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol (BPIN) is a synthetic derivative of naphthalene, a polycyclic aromatic hydrocarbon (PAH) found in coal tar and petroleum. BPIN is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals, and has been used as a model compound for studying the toxic effects of PAHs. BPIN is a highly lipophilic compound with a low water solubility, making it difficult to study in the laboratory.

Mechanism of Action

The mechanism of action of 1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol is not fully understood. However, it is believed to be an indirect mutagen, meaning that it does not directly interact with DNA. Instead, it is believed to cause mutations by generating reactive oxygen species (ROS) which can damage DNA. 1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol is also believed to act as an endocrine disruptor, meaning that it can interfere with the body’s endocrine system and cause adverse health effects.
Biochemical and Physiological Effects
1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol has been shown to have a variety of biochemical and physiological effects. In mammals, 1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol has been shown to cause liver toxicity, kidney toxicity, and reproductive toxicity. In plants, 1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol has been shown to cause chlorosis, necrosis, and stunted growth. In fish, 1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol has been shown to cause reduced growth, reduced fertility, and increased mortality.

Advantages and Limitations for Lab Experiments

1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is highly lipophilic, making it more readily absorbed by cells. Additionally, 1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol is relatively stable and has a low water solubility, making it easy to store and handle. However, 1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol also has some limitations. It is a highly toxic compound, and exposure to it can cause adverse health effects. Additionally, 1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol is a highly volatile compound, and it can easily evaporate and escape into the environment.

Future Directions

In the future, further research is needed to better understand the mechanism of action of 1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol and its effects on various organisms. Additionally, further research is needed to develop more efficient and effective methods for synthesizing 1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol in the laboratory. Additionally, further research is needed to develop methods for safely handling and storing 1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol in the laboratory. Finally, further research is needed to develop methods for detecting and quantifying 1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol in the environment.

Synthesis Methods

1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol can be synthesized in two different ways. The first method involves the reaction of 4-butyl-phenyl-amine and 2-naphthol in the presence of an acid catalyst. This reaction yields a 1:1 mixture of 1-(4-butyl-phenylimino)-methyl]-naphthalen-2-ol and 4-butyl-phenyl-2-naphthoic acid. The second method involves the reaction of 4-butyl-phenyl-amine and 2-hydroxy-naphthoic acid in the presence of an acid catalyst. This reaction yields a 1:1 mixture of 1-(4-butyl-phenylimino)-methyl]-naphthalen-2-ol and 4-butyl-phenyl-2-hydroxy-naphthoic acid.

Scientific Research Applications

1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol has been used as a model compound in various scientific studies. It has been used to study the toxic effects of PAHs on various organisms, including plants, fish, and mammals. It has also been used to investigate the biodegradation of PAHs and the formation of toxic by-products. Additionally, 1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol has been used to study the interactions between PAHs and other environmental pollutants.

properties

IUPAC Name

1-[(4-butylphenyl)iminomethyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO/c1-2-3-6-16-9-12-18(13-10-16)22-15-20-19-8-5-4-7-17(19)11-14-21(20)23/h4-5,7-15,23H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOBOZTUWRXBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Butylphenyliminomethyl)-2-naphthol

CAS RN

87498-51-9
Record name 1-(4-BUTYLPHENYLIMINOMETHYL)-2-NAPHTHOL
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